molecular formula C20H11Cl2IN2O2 B11554468 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol

Cat. No.: B11554468
M. Wt: 509.1 g/mol
InChI Key: AYUWYNJTVYXHFV-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol typically involves the condensation of 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-iodoaniline in the presence of a catalyst such as glacial acetic acid. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its bioactivity may be attributed to its ability to interact with biological macromolecules, potentially inhibiting or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol is unique due to the presence of the benzoxazole ring and the iodine atom, which confer distinct reactivity and potential for forming diverse derivatives. The combination of these structural elements makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H11Cl2IN2O2

Molecular Weight

509.1 g/mol

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-iodophenol

InChI

InChI=1S/C20H11Cl2IN2O2/c21-15-4-1-11(8-16(15)22)20-25-17-9-14(3-6-19(17)27-20)24-10-12-7-13(23)2-5-18(12)26/h1-10,26H

InChI Key

AYUWYNJTVYXHFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)I)O)Cl)Cl

Origin of Product

United States

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